REACTION_SMILES
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[C:1]([O:2][CH:5]([CH:6]1[CH2:7][CH2:8][N:9]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:10][CH2:11]1)[c:19]1[cH:20][n:21][cH:22][cH:23][cH:24]1)(=[O:3])[CH3:4].[CH3:29][OH:30].[CH:25]([O-:26])=[O:27].[NH4+:28]>>[CH2:5]([CH:6]1[CH2:7][CH2:8][N:9]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:10][CH2:11]1)[c:19]1[cH:20][n:21][cH:22][cH:23][cH:24]1
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Name
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CC(=O)OC(c1cccnc1)C1CCN(C(=O)OC(C)(C)C)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(c1cccnc1)C1CCN(C(=O)OC(C)(C)C)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC(Cc2cccnc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |